
alpha-Allyl-alpha-isopropyl-2-pyridineacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Allyl-alpha-isopropyl-2-pyridineacetamide is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Allyl-alpha-isopropyl-2-pyridineacetamide typically involves the reaction of pyridineacetamide with allyl and isopropyl groups under specific conditions. One common method includes the use of alkyl halides in the presence of a base to facilitate the substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Allyl-alpha-isopropyl-2-pyridineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The allyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and bases are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Alpha-Allyl-alpha-isopropyl-2-pyridineacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of alpha-Allyl-alpha-isopropyl-2-pyridineacetamide involves its interaction with molecular targets and pathways within biological systems. The allyl and isopropyl groups play a crucial role in its reactivity, allowing it to bind to specific enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-Allyl-alpha-propyl-2-pyridineacetamide: Similar in structure but with a propyl group instead of an isopropyl group.
Alpha-Allyl-alpha-methyl-2-pyridineacetamide: Contains a methyl group instead of an isopropyl group.
Uniqueness
Alpha-Allyl-alpha-isopropyl-2-pyridineacetamide is unique due to the presence of both allyl and isopropyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
102207-51-2 |
|---|---|
Formule moléculaire |
C13H18N2O |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-propan-2-yl-2-pyridin-2-ylpent-4-enamide |
InChI |
InChI=1S/C13H18N2O/c1-4-8-13(10(2)3,12(14)16)11-7-5-6-9-15-11/h4-7,9-10H,1,8H2,2-3H3,(H2,14,16) |
Clé InChI |
NIFBWXNUFPQZKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC=C)(C1=CC=CC=N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


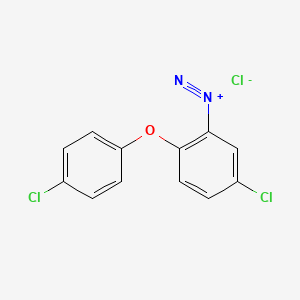
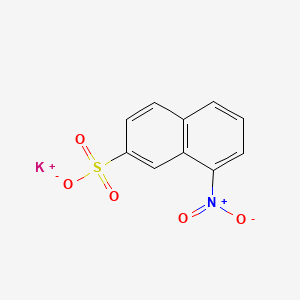
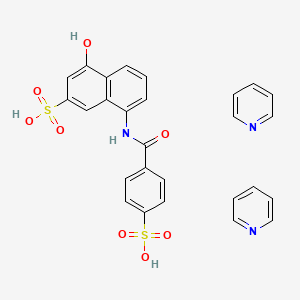
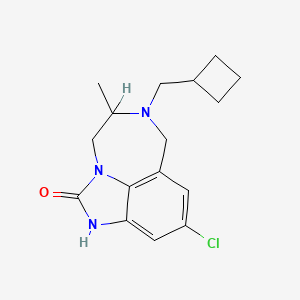
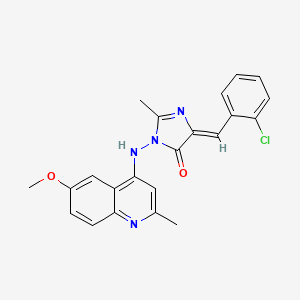
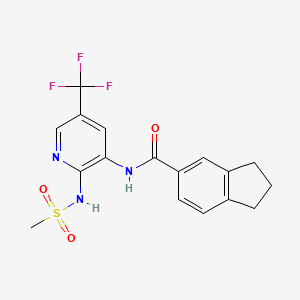
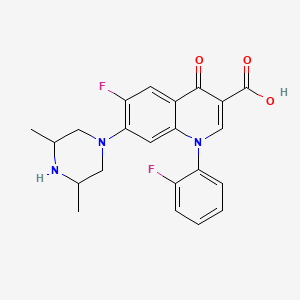
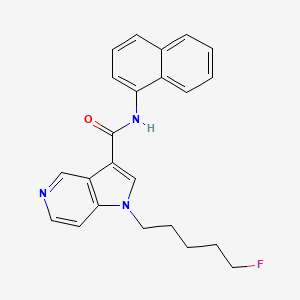
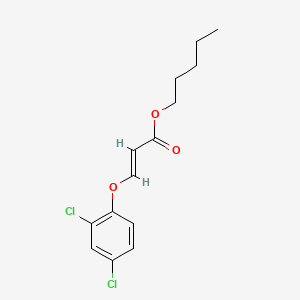
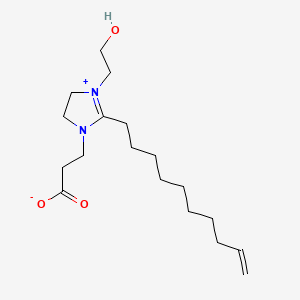


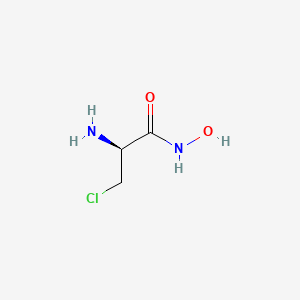
![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
